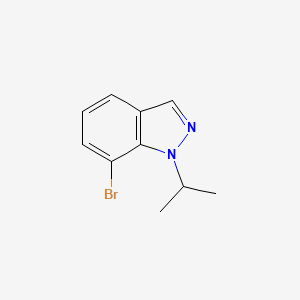

7-Bromo-1-isopropyl-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .Molecular Structure Analysis

The nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole scaffolds exhibiting a broad spectrum of pharmacological activities . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis

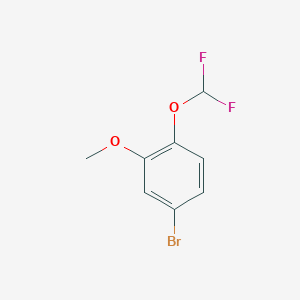

The molecular formula of 7-Bromo-1-isopropyl-1H-indazole is C10H11BrN2 . It has a molecular weight of 197.03 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 195.96361 g/mol and the monoisotopic mass is also 195.96361 g/mol . The topological polar surface area is 28.7 Ų .Applications De Recherche Scientifique

Inhibition of Nitric Oxide Synthase

7-Bromo-1-isopropyl-1H-indazole derivatives demonstrate potent inhibition of brain, endothelium, and inducible isoforms of nitric oxide synthase (NOS) (Bland-Ward & Moore, 1995). This indicates their potential use in examining the biological properties of nitric oxide (NO).

Synthesis and α-Glucosidase Inhibition

A series of 7-aryl and 7-arylvinyl-5-bromo-3-methylindazoles, related to this compound, have been shown to inhibit α-glucosidase activity and possess antioxidant properties. These compounds also exhibit antigrowth effects against breast cancer cell lines (Mphahlele et al., 2020).

Synthesis of Indazole Scaffolds

Research on the synthesis of novel indazole scaffolds, including derivatives of this compound, highlights their use as building blocks in divergent syntheses of indazoles, particularly via palladium cross-coupling reactions (Cottyn et al., 2007).

Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, suggesting applications as eco-friendly corrosion inhibitors in industrial processes (Abdeslam et al., 2015).

Inhibitory Effects on Neuronal Nitric Oxide Synthase

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity on neuronal nitric oxide synthase, suggesting potential applications in neuroscience and pharmacology (Boulouard et al., 2007).

Orientations Futures

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future direction in this field could involve the development of novel indazole derivatives with improved biological activities and safety profiles .

Mécanisme D'action

Target of Action

7-Bromo-1-isopropyl-1H-indazole, also known as 1H-Indazole, 7-bromo-1-(1-methylethyl)-, is a type of indazole-containing heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications and are known to be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

Indazole compounds generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole compounds are known to influence a variety of pathways due to their broad range of medicinal applications .

Result of Action

Indazole compounds are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Propriétés

IUPAC Name |

7-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIPRMTVZGLVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)